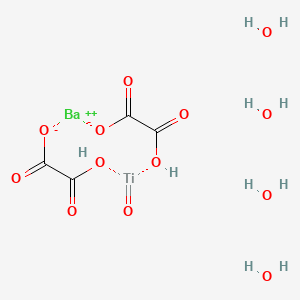
Barium titanyl oxalate tetrahydrate
Overview
Description
Barium titanyl oxalate tetrahydrate (BTO) is a compound that has been studied for its unique properties . The thermal decomposition of BTO yields barium titanate nanoparticles, which have superior properties than the bulk substances: mechanical strength, thermal stability, catalytic activity, electrical conductivity, magnetic properties, optical properties, etc .
Synthesis Analysis
BTO was synthesized by the precipitation reaction of mixing of barium nitrate and potassium titanyl oxalate with constant stirring .Molecular Structure Analysis
The prepared sample of BTO was identified and characterized by means of FT-IR, XRD, SEM, and TEM .Chemical Reactions Analysis
The thermal dehydration kinetics of BTO was studied at four different linear heating rates under non-isothermal conditions . The reaction kinetics was performed using differential scanning calorimetry (DSC) and the curves obtained were analysed using different isoconversional model-free equations .Physical And Chemical Properties Analysis
The physico-geometrical mechanism and overall kinetics for the multistep thermal dehydration of BTO were described in the study . The kinetic analysis of the non-isothermal data of this reaction model shows that the reaction is best described by Sestak–Berggren (m, n) empirical kinetic model .Scientific Research Applications
Preparation and Characterization : BTO can be prepared in nonstoichiometric forms, and its preparation is influenced by factors like pH, mixing order, and oxalate solution (Fang & Lin, 1989). It crystallizes in the monoclinic system and dehydrates at relatively low temperatures, around 60°C (Yen, Chang, & Chang, 1990).
Dielectric Applications : Barium titanate, derived from BTO, is used in dielectric applications. The morphology and particle size of BTO, which can be controlled through reaction temperature, pH value, and solvent ratio, significantly influence the final properties of barium titanate. This makes BTO useful in embedded capacitor applications (Hwu et al., 2005).
Thermal Decomposition : The thermal decomposition of BTO has been extensively studied, revealing a multistep process that includes dehydration and decomposition, ultimately yielding barium titanate. The decomposition is affected by the surrounding gas atmosphere and involves various intermediate phases (Gopalakrishnamurthy, Rao, & Kutty, 1976).
Particle Size Control : The particle size and shape of BTO are crucial for the quality of the resulting barium titanate. By controlling the aging conditions in the precipitation process, the particle size of BTO and, consequently, the barium titanate can be controlled, which is important for applications in electronic ceramics (Park et al., 2005).
Kinetic Studies : A kinetic study of BTO's thermal behavior helps understand its dehydration and decomposition processes, which are crucial for its conversion into barium titanate. Such studies can reveal the multistep nature of the process and aid in optimizing manufacturing techniques (Sindhu & Muraleedharan, 2018).
Alternative Synthesis Routes : Various methods have been explored for synthesizing BTO, including using different chemical precursors and conditions. These methods aim to improve the yield and purity of BTO, influencing the quality of the derived barium titanate (Potdar et al., 2001).
Safety And Hazards
Future Directions
The discovery and design of ‘new materials’, i.e., new alloys, composite materials, optical fibres, polymers and plastics, nano-materials, biomaterials, newer semiconducting materials, ceramic materials, dielectric materials, smart materials are utilized for technological development . Many scientists and researchers still focus on these materials which form the most challenging area of scientific and technologic research because of their fabulous potentials associated with them .
properties
IUPAC Name |
barium(2+);2-hydroxy-2-oxoacetate;oxotitanium;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.Ba.4H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;;/h2*(H,3,4)(H,5,6);;4*1H2;;/q;;+2;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQJUHLMGWMJHQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.O.O=[Ti].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BaO13Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium titanyl oxalate tetrahydrate | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



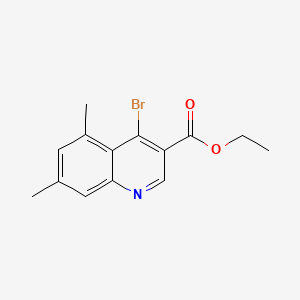
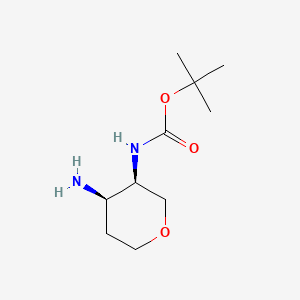

![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)
![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)
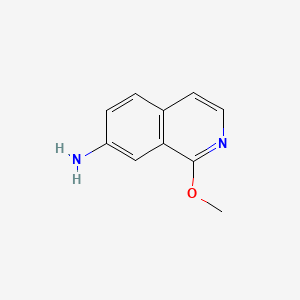
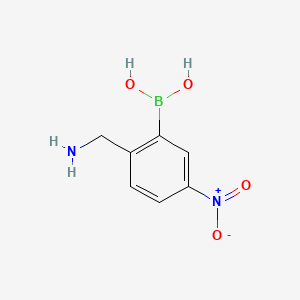


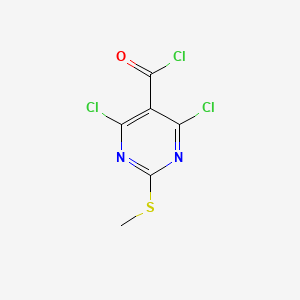
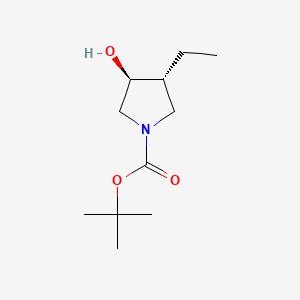


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)